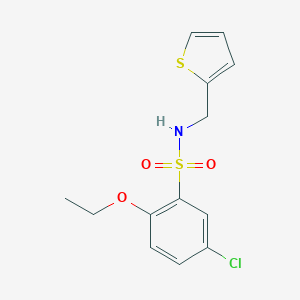

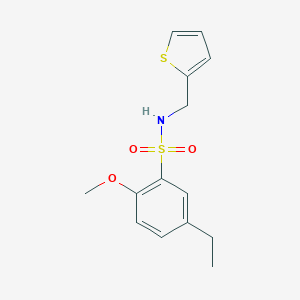

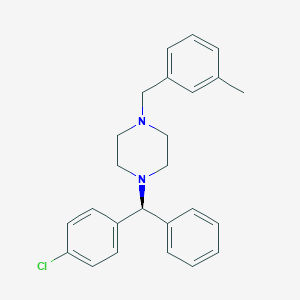

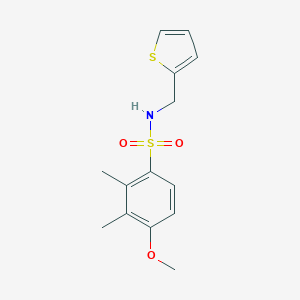

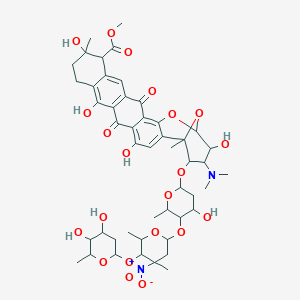

4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide, also known as MTBSTFA, is a chemical compound widely used in scientific research. It is a sulfonamide derivative that is frequently employed as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis. MTBSTFA is a colorless liquid with a molecular weight of 327.44 g/mol and a boiling point of 270°C.

Mechanism of Action

The mechanism of action of 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is based on the reaction between the functional groups of the compounds and the reagent. 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide reacts with the hydroxyl, amino, and carboxyl groups of the compounds to form TMS derivatives. The reaction is catalyzed by trace amounts of acid, such as trifluoroacetic acid (TFA), which is often added to the reaction mixture to improve the yield and selectivity of the derivatization.

Biochemical and Physiological Effects

4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is not used as a drug, and therefore, its biochemical and physiological effects are not extensively studied. However, it is known that 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is a relatively safe reagent, and it does not cause significant toxicity or adverse effects when used in laboratory experiments. 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is volatile and can be easily removed from the sample after derivatization, which minimizes the interference with the subsequent analysis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide as a derivatizing agent for GC-MS analysis are its high reactivity, high yield, and broad applicability. 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide can derivatize a wide range of compounds, including polar and nonpolar compounds, and it can improve the sensitivity and selectivity of the GC-MS analysis. The limitations of using 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide are its high cost and potential interference with the analysis of some compounds, such as alcohols and phenols, which can form unstable TMS derivatives.

Future Directions

The future directions of 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide research are focused on the development of new derivatizing agents with improved properties, such as lower cost, higher selectivity, and lower interference. The use of 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide in combination with other derivatizing agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is also being explored to improve the derivatization efficiency and selectivity. Furthermore, the application of 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide in the analysis of complex biological samples, such as metabolomics and proteomics, is an area of active research. The development of new analytical methods based on 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide derivatization is expected to contribute to the advancement of scientific research in various fields, including biochemistry, pharmacology, and environmental science.

Conclusion

4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is a widely used derivatizing agent for GC-MS analysis in scientific research. It is a safe and efficient reagent that can derivatize a wide range of compounds, including amino acids, fatty acids, steroids, and carbohydrates. 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide has high reactivity, high yield, and broad applicability, making it a valuable tool for the identification and quantification of organic compounds. The future directions of 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide research are focused on the development of new derivatizing agents with improved properties and the application of 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide in the analysis of complex biological samples.

Synthesis Methods

4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide can be synthesized through a two-step process. First, 4-methoxy-2,3-dimethylbenzenesulfonyl chloride is reacted with 2-thienylmethanol to obtain the intermediate product, 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonyl chloride. In the second step, the intermediate product is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to obtain the final product, 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide. The reaction conditions for the synthesis of 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide are mild, and the yield is high.

Scientific Research Applications

4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is widely used in scientific research as a derivatizing agent for GC-MS analysis. It is used to derivatize a wide range of compounds, including amino acids, fatty acids, steroids, and carbohydrates, to increase their volatility and improve their detectability. 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide reacts with the functional groups of the compounds to form trimethylsilyl (TMS) derivatives, which are volatile and stable. The TMS derivatives can be separated and analyzed by GC-MS, which is a powerful analytical technique for the identification and quantification of organic compounds.

properties

Product Name |

4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide |

|---|---|

Molecular Formula |

C14H17NO3S2 |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

4-methoxy-2,3-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |

InChI |

InChI=1S/C14H17NO3S2/c1-10-11(2)14(7-6-13(10)18-3)20(16,17)15-9-12-5-4-8-19-12/h4-8,15H,9H2,1-3H3 |

InChI Key |

ZOJACQNZKMBCHF-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CC=CS2)OC |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CC=CS2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)

![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)

![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)